Enantiomeric Purity Confers Binding-Competent vs. Binding-Incompetent Intermediate for CHK2 Inhibitors
The (3S)-enantiomer of tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is the bioactive stereochemistry mirrored in co-crystal structures of CHK2 inhibitors. The (3S)-configured pyrrolidine in the ligand bound to CHK2 (PDB: 2XM9) forms a hydrogen bond between the pyrrolidine NH and Glu308, an interaction that is stereochemically dependent [1]. While the parent Boc-protected compound is not directly assayed, the des-Boc (3S)-amine derived from it exhibits a binding mode that is precluded for the (3R)-enantiomer due to a steric clash with the glycine-rich loop predicted by molecular modeling [2]. No equivalent structural evidence supports productive binding for the (3R)-form.
| Evidence Dimension | Stereochemical compatibility with CHK2 kinase hinge region |
|---|---|
| Target Compound Data | (3S)-configuration; pyrrolidine N-positioned for Glu308 H-bond (PDB: 2XM9) |
| Comparator Or Baseline | (3R)-enantiomer (CAS 1365937-63-8); predicted steric clash with glycine-rich loop |
| Quantified Difference | Structural compatibility vs. predicted steric incompatibility; no reported CHK2 IC50 for (R)-series |
| Conditions | X-ray crystallography (2.5 Å); molecular docking in CHK2 active site |
Why This Matters
A procurement choice of (3S) over (3R) determines whether the intermediate can yield inhibitors with the established binding mode necessary for sub-100 nM CHK2 potency.
- [1] Lountos GT, et al. Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2. J Med Chem. 2011;54(12):4298-4312. View Source
- [2] Unciti-Broceta A, et al. Fragment-based discovery of inhibitors of checkpoint kinase 2. 2010. PDB ID 2XM9 ligand validation report. View Source
